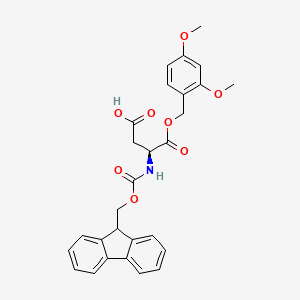

Fmoc-Asp-ODmb

Descripción general

Descripción

Fmoc-Asp-ODmb, also known as this compound, is a useful research compound. Its molecular formula is C28H27NO8 and its molecular weight is 505.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de péptidos

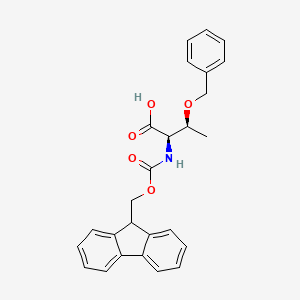

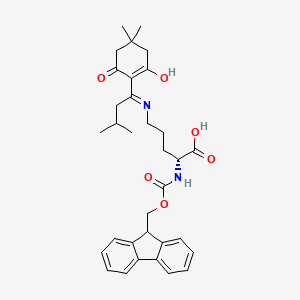

“Fmoc-Asp-ODmb” es un derivado de Asp protegido de forma cuasiortogonal {svg_1}. Se utiliza en la síntesis de péptidos en fase sólida (SPPS) con Fmoc, un método que se ha utilizado ampliamente para obtener cantidades mayores de péptidos {svg_2}. Este derivado es una herramienta extremadamente útil para la preparación de péptidos cíclicos mediante SPPS con Fmoc {svg_3}.

Síntesis de bibliotecas

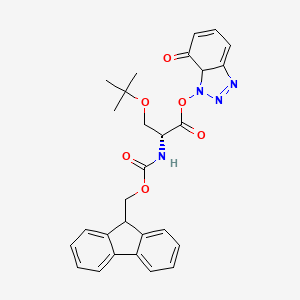

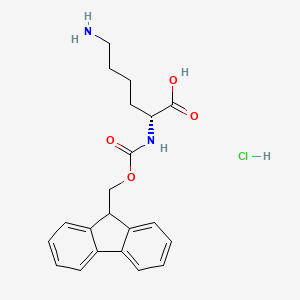

La eliminación selectiva del grupo Dmab en presencia de grupos protectores basados en tBu mediante tratamiento con un 2 % de hidrazina en DMF hace que “this compound” sea una herramienta valiosa para la síntesis de bibliotecas {svg_4}.

Síntesis de péptidos cíclicos

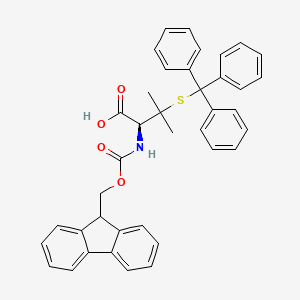

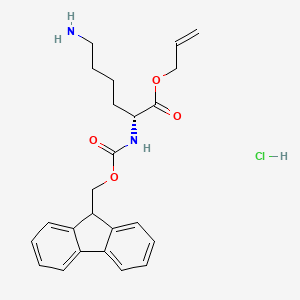

“this compound” es particularmente ventajoso para la síntesis en resina de péptidos puenteados con lactama de cadena lateral a cadena lateral. Ambas cadenas laterales se pueden desproteger simultáneamente en un solo paso {svg_5}.

Evitar la formación de aspartimida

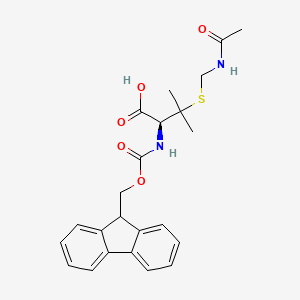

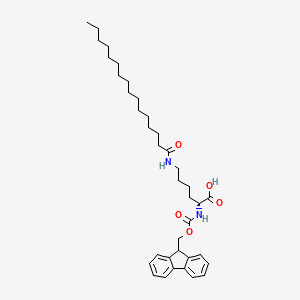

Para evitar la formación de aspartimida durante la síntesis de péptidos, es aconsejable emplear un derivado protegido con Hmb o Dmb para la introducción del residuo precedente {svg_6}.

Pruebas biológicas

A veces se necesitan cantidades mayores de péptidos para las pruebas biológicas. La síntesis de péptidos utilizando “this compound” puede ser una excelente alternativa para ello {svg_7}.

Investigación estructural de RMN

“this compound” se puede utilizar en la síntesis de péptidos para la investigación estructural de RMN {svg_8}.

Estudios de interacción

“this compound” es útil en la síntesis de péptidos para estudios de interacción entre péptidos y otras moléculas {svg_9}.

Desarrollo de nuevos fármacos

Los péptidos sintetizados utilizando “this compound” pueden ser importantes para el desarrollo de nuevos fármacos {svg_10}.

Mecanismo De Acción

Target of Action

Fmoc-Asp-ODmb is a derivative of aspartic acid . It is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino groups in peptide chains .

Mode of Action

This compound acts as a protecting group for the aspartic acid residue in peptide synthesis . The Fmoc group can be removed selectively in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This allows for the selective unmasking of the aspartic acid residue, enabling further reactions to occur .

Biochemical Pathways

This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . It is used in the preparation of cyclic peptides by Fmoc SPPS or for library synthesis . The Dmab group can be removed selectively, making this derivative an extremely useful tool .

Pharmacokinetics

Its solubility in dmf is crucial for its role in peptide synthesis .

Result of Action

The use of this compound in peptide synthesis results in the formation of cyclic peptides . These peptides have various applications in biological research and drug development .

Action Environment

The action of this compound is influenced by several environmental factors. Its stability is affected by temperature, with a recommended storage temperature of 15-25°C . Additionally, the pH and the presence of certain chemicals (such as tBu-based protecting groups and 2% hydrazine in DMF) can influence its efficacy .

Análisis Bioquímico

Biochemical Properties

Fmoc-Asp-ODmb plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during this process. The Dmab group in this compound can be removed selectively in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This property makes this compound an extremely useful tool for the preparation of cyclic peptides .

Cellular Effects

The exact cellular effects of this compound are not fully understood due to the limited available research. It is known that this compound influences cell function during the peptide synthesis process. It is involved in the formation of peptide bonds, which are crucial for protein structure and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with other biomolecules during peptide synthesis. The Dmab group in this compound can be selectively removed, allowing for the formation of peptide bonds . This process involves binding interactions with other biomolecules, potentially leading to changes in gene expression .

Propiedades

IUPAC Name |

(3S)-4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO8/c1-34-18-12-11-17(25(13-18)35-2)15-36-27(32)24(14-26(30)31)29-28(33)37-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,33)(H,30,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIFVCRSTRBDDR-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)COC(=O)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

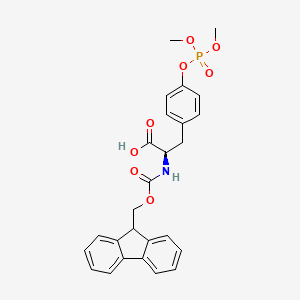

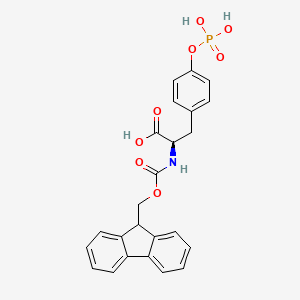

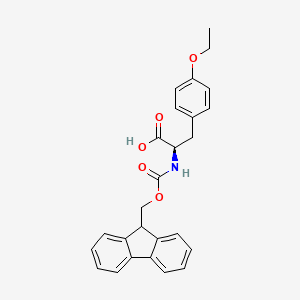

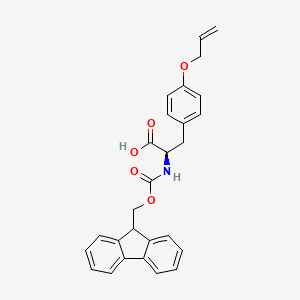

Feasible Synthetic Routes

Q1: What is the role of Fmoc-Asp-ODmb in the synthesis of cyclized peptides?

A1: this compound serves as a protected form of aspartic acid, a key amino acid building block, in solid-phase peptide synthesis. The Fmoc group acts as a temporary protecting group for the amino group, while the ODmb group protects the side chain carboxylic acid. This allows for controlled and sequential addition of amino acids during peptide chain elongation on a solid support. []

Q2: How is the dimethoxybenzyl (ODmb) protecting group removed from this compound during the synthesis?

A2: The ODmb protecting group is selectively removed from the aspartic acid side chain using a mild acidic treatment with 1% trifluoroacetic acid and 10% anisole in dichloromethane. This step exposes the carboxylic acid group, which is crucial for the subsequent cyclization reaction. []

Q3: What are the advantages of using this compound in this specific research on meningococcal peptides?

A3: Utilizing this compound facilitated the synthesis of cyclic peptides mimicking a surface loop of a meningococcal class 1 outer membrane protein. The controlled deprotection and cyclization strategy enabled the creation of structurally defined peptides for potential use in immunization studies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.